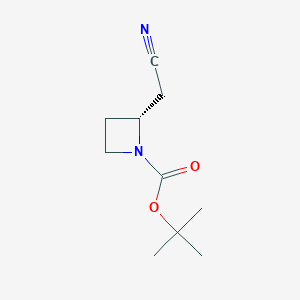

Tert-butyl (R)-2-(cyanomethyl)azetidine-1-carboxylate

Description

Tert-butyl (R)-2-(cyanomethyl)azetidine-1-carboxylate (CAS: 1932159-94-8) is a chiral azetidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a cyanomethyl substituent at the (R)-configured C2 position. Its molecular formula is C₉H₁₄N₂O₂, with a molecular weight of 182.22 g/mol . The compound’s stereochemistry and functional groups make it valuable in medicinal chemistry, particularly as a building block for bioactive molecules. The cyanomethyl group provides a reactive nitrile moiety, enabling further derivatization, while the Boc group enhances solubility and stability during synthesis .

Properties

Molecular Formula |

C10H16N2O2 |

|---|---|

Molecular Weight |

196.25 g/mol |

IUPAC Name |

tert-butyl (2R)-2-(cyanomethyl)azetidine-1-carboxylate |

InChI |

InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-7-5-8(12)4-6-11/h8H,4-5,7H2,1-3H3/t8-/m0/s1 |

InChI Key |

JCFPLUGJQHTYDQ-QMMMGPOBSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]1CC#N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1CC#N |

Origin of Product |

United States |

Preparation Methods

Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate (Intermediate V-4)

- Starting from benzylamine derivatives, hydrogenation is performed using 5% Pd/C catalyst under hydrogen atmosphere at room temperature for about 20 hours.

- The reaction mixture is filtered and concentrated to yield crude tert-butyl 3-hydroxyazetidine-1-carboxylate.

- The crude product is purified by dissolution in n-heptane and crystallization at low temperature (0–5 °C), yielding a white solid with approximately 91% yield.

- Characterization by 1H NMR confirms the structure (signals at δ 1.40, 3.76–4.55 ppm).

Oxidation to tert-butyl 3-oxoazetidine-1-carboxylate (Intermediate V-5)

Two main oxidation methods have been developed:

- Traditional TEMPO/NaClO oxidation : Using TEMPO as a catalyst and sodium hypochlorite as the oxidant in dichloromethane, the hydroxyl group is oxidized to the ketone.

- Microchannel reactor methods : These include TEMPO-H2O2 system and composite catalyst-O2 system, which provide greener and more efficient oxidation with better control and higher yields (up to 92%).

- The microchannel reactor approach involves continuous flow of substrates and oxidants, with short residence times and efficient separation of products.

- Purification involves crystallization from n-heptane with seed crystals at low temperatures.

- The product purity is high, with HPLC confirming >99% purity.

Introduction of the Cyanomethyl Group to Form tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (V-6)

- The key step involves a Horner–Wadsworth–Emmons (HWE) type reaction.

- Diethyl (cyanomethyl)phosphonate is dissolved in tetrahydrofuran (THF).

- Potassium tert-butoxide (1 M in THF) is slowly added at −5 °C under nitrogen atmosphere to generate the anion.

- The intermediate tert-butyl 3-oxoazetidine-1-carboxylate (V-5) is then added and stirred at −5 °C for several hours, followed by warming to room temperature for extended reaction time (up to 16 hours).

- The reaction mixture is quenched with aqueous sodium chloride solution and extracted with ethyl acetate.

- The organic phase is washed, concentrated, and the product is isolated as a white solid with about 91% yield.

- 1H NMR data show characteristic peaks at δ 1.44 (tert-butyl group), 4.60 and 4.69 (cyanomethylene protons), and 5.37 ppm (vinyl proton).

| Step | Intermediate/Product | Key Reagents/Conditions | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|

| 1 | tert-butyl 3-hydroxyazetidine-1-carboxylate (V-4) | Hydrogenation with 5% Pd/C, H2, rt, 20 h | 91 | Crystallization from n-heptane | White solid, confirmed by 1H NMR |

| 2 | tert-butyl 3-oxoazetidine-1-carboxylate (V-5) | TEMPO/NaClO or microchannel reactor (TEMPO-H2O2 or composite catalyst-O2) | 87–92 | Crystallization from n-heptane | High purity (>99% by HPLC) |

| 3 | tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (V-6) | Diethyl (cyanomethyl)phosphonate, KOtBu, THF, −5 °C to rt, 16 h | 91 | Extraction and concentration | White solid, 1H NMR confirms structure |

- The use of microchannel reactors for oxidation steps represents a significant advancement, enabling greener, safer, and more scalable synthesis.

- The described methods avoid expensive or polluting reagents, aligning with green chemistry principles.

- High yields and purities make these methods suitable for industrial scale-up, particularly for pharmaceutical intermediates.

- The stereochemical integrity of the (R)-configuration is maintained throughout the synthesis by starting from optically pure precursors and controlling reaction conditions.

The preparation of tert-butyl (R)-2-(cyanomethyl)azetidine-1-carboxylate involves a well-defined sequence of hydrogenation, oxidation, and Horner–Wadsworth–Emmons reaction steps. Recent innovative approaches using microchannel reactors for oxidation provide efficient, green, and industrially viable routes to this important intermediate. The overall process achieves high yields and purity, making it a robust method for pharmaceutical synthesis applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ®-2-(cyanomethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the cyanomethyl group to other functional groups such as amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of substituted azetidine derivatives.

Scientific Research Applications

Tert-butyl ®-2-(cyanomethyl)azetidine-1-carboxylate has several scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl ®-2-(cyanomethyl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The presence of the cyanomethyl group allows for interactions with nucleophilic sites on proteins, while the tert-butyl group provides steric hindrance that can influence binding affinity and selectivity.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Observations :

Substituent Effects: The target compound’s cyanomethyl group contrasts with methoxy-oxoethyl (5c) and chloroacetyl () groups. While cyanomethyl facilitates nitrile-based reactions (e.g., cycloadditions), methoxy-oxoethyl and chloroacetyl enable esterification or alkylation, respectively .

Stereochemical Considerations :

- The (R)-configuration in the target compound and its diastereomer (2R,2'-R)-21 (42% yield) highlights the role of chirality in synthesis and bioactivity. The (S)-enantiomer () may exhibit divergent pharmacological properties .

Synthetic Challenges: Bulky substituents (e.g., 5f’s 2-methoxyphenyl group) reduce yields (29%) due to steric hindrance, whereas simpler groups like cyanomethyl allow higher efficiency . Diastereomer separation (e.g., 42% vs. 30% yields for (2R,2'-R)-21 and (2S,2'-R)-21) underscores the complexity of stereochemical control .

Physicochemical and Reactivity Profiles

Key Insights :

- Nitrile vs. Halogen : The target compound’s nitrile group offers distinct reactivity compared to bromoethyl (alkylation) or chloroacetyl (electrophilic substitution), making it versatile in divergent synthetic pathways .

- Amino-Functionalized Analogues: Compounds like tert-butyl 3-amino-2-methylazetidine-1-carboxylate are better suited for hydrogen-bonding interactions in enzyme inhibition, unlike the nitrile’s role in metabolic stability .

Commercial and Industrial Relevance

- Pricing : Derivatives like tert-butyl (2R)-2-(bromomethyl)azetidine-1-carboxylate (CAS: 1363378-13-5) cost ~$16,800/500 mg, reflecting the premium for chiral intermediates .

- Supplier Diversity : Companies like PharmaBlock and American Elements specialize in azetidine building blocks, emphasizing their demand in drug discovery .

Biological Activity

Tert-butyl (R)-2-(cyanomethyl)azetidine-1-carboxylate is a synthetic organic compound characterized by its azetidine ring structure, which contributes to its unique chemical properties and potential biological applications. This compound has garnered interest in medicinal chemistry due to its structural features and the presence of both tert-butyl and cyanomethyl substituents, which may influence its biological activity.

- Molecular Formula : CHNO

- Molecular Weight : 196.25 g/mol

- Structure : The compound features a four-membered cyclic amine (azetidine) with a tert-butyl group and a cyanomethyl group, which are known to enhance lipophilicity and modulate biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the use of environmentally friendly solvents and mild conditions to optimize yield while minimizing waste. Recent advancements in green chemistry have made these processes more efficient and sustainable.

Biological Activity

Research into the biological activity of this compound suggests potential interactions with various biological targets, including enzymes and receptors. These interactions may lead to therapeutic effects, making the compound a candidate for further investigation in drug development.

The mechanism of action involves binding to specific molecular targets, which can modulate their activity. This modulation can influence various biological pathways, potentially leading to therapeutic outcomes in conditions such as cancer or neurological disorders.

Interaction Studies

Several studies have focused on the interaction of this compound with biological targets:

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

- Receptor Modulation : The compound's structural features may allow it to act as a modulator of certain receptors, influencing signaling pathways critical for cell proliferation and survival.

- Anticancer Activity : Preliminary studies have shown that derivatives of azetidine compounds exhibit anticancer properties by inducing apoptosis in cancer cells, suggesting that this compound could have similar effects.

Comparison with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl 3-cyanoazetidine-1-carboxylate | CHNO | Lacks the cyanomethyl group; different position of cyano |

| Tert-butyl 3-(aminomethyl)azetidine-1-carboxylate | CHNO | Contains an amino group instead of cyano |

| (R)-tert-butyl 3-cyanopyrrolidine-1-carboxylate | CHNO | Pyrrolidine ring instead of azetidine |

Toxicity and Safety Profile

The compound is noted for its acute toxicity if ingested or inhaled. Safety assessments are crucial for any potential therapeutic applications, necessitating thorough toxicological studies to establish safe dosage levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.